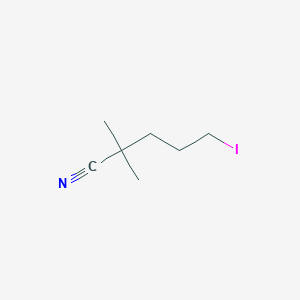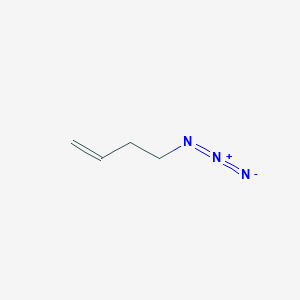
4-(2-Chloroethanesulfonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloroethanesulfonyl)benzonitrile is an organic compound with the molecular formula C₉H₈ClNO₂S. It is characterized by the presence of a benzonitrile group substituted with a 2-chloroethanesulfonyl group. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-Chloroethanesulfonyl)benzonitrile can be synthesized through a multi-step process involving the reaction of benzonitrile with 2-chloroethanesulfonyl chloride. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloroethanesulfonyl)benzonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The sulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or thiols, typically in the presence of a base like sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Hydrogen peroxide in an aqueous medium
Major Products Formed
Nucleophilic substitution: Substituted benzonitriles with various functional groups.
Reduction: Benzylamine derivatives.
Oxidation: Sulfone derivatives
Scientific Research Applications
4-(2-Chloroethanesulfonyl)benzonitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(2-Chloroethanesulfonyl)benzonitrile involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, leading to the formation of various derivatives. The compound can also interact with biological molecules, potentially inhibiting enzymes or modifying proteins through covalent bonding .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Bromoethanesulfonyl)benzonitrile
- 4-(2-Iodoethanesulfonyl)benzonitrile
- 4-(2-Fluoroethanesulfonyl)benzonitrile
Uniqueness
4-(2-Chloroethanesulfonyl)benzonitrile is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties. Compared to its bromine, iodine, and fluorine analogs, the chlorine derivative offers a balance between reactivity and stability, making it suitable for a wide range of applications .
Properties
IUPAC Name |
4-(2-chloroethylsulfonyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2S/c10-5-6-14(12,13)9-3-1-8(7-11)2-4-9/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLOJWNTNFPUJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)S(=O)(=O)CCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-2-[4-[3-(dimethylamino)propoxy]phenyl]acetic acid](/img/structure/B2446146.png)
![3-[(3-Methylsulfonylphenyl)methyl]piperidine;hydrochloride](/img/structure/B2446147.png)

![2,3-diethoxy-6-pentyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2446149.png)


![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2446155.png)
![3-[(5-Azidopyridine-3-carbonyl)amino]cyclobutane-1-carboxylic acid;hydrochloride](/img/structure/B2446157.png)
![1-[2-(4-bromophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2446160.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2446162.png)

